molecular formula C10H12F3NO B13048025 1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

Katalognummer: B13048025
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: RHMFFVGFZDRSPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group on a propanol backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol typically involves organic synthesis techniques. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(4-trifluoromethylphenyl)propan-1-ol, which is then reacted with an appropriate amine to yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and hydroxyl groups facilitate binding to specific sites on proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol can be compared to similar compounds such as:

Eigenschaften

Molekularformel

C10H12F3NO

Molekulargewicht

219.20 g/mol

IUPAC-Name

1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3

InChI-Schlüssel

RHMFFVGFZDRSPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.